molecular formula C21H19ClN2O3 B5707092 [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3-chlorophenoxy)propanoate

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3-chlorophenoxy)propanoate

Cat. No.: B5707092
M. Wt: 382.8 g/mol
InChI Key: SYGZFJUXYZNENR-UHFFFAOYSA-N
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Description

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3-chlorophenoxy)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, an amino group, and a chlorophenoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3-chlorophenoxy)propanoate typically involves a multi-step process:

    Formation of the naphthalene derivative: The starting material, 1-naphthylamine, undergoes a reaction with an aldehyde to form the Schiff base.

    Addition of the chlorophenoxy group: The Schiff base is then reacted with 3-chlorophenoxypropanoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3-chlorophenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3-chlorophenoxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3-chlorophenoxy)propanoate is unique due to its combination of a naphthalene ring, an amino group, and a chlorophenoxy group. This structural arrangement provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3-chlorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-14(26-18-10-5-9-17(22)13-18)21(25)27-24-20(23)12-16-8-4-7-15-6-2-3-11-19(15)16/h2-11,13-14H,12H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGZFJUXYZNENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(CC1=CC=CC2=CC=CC=C21)N)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O/N=C(/CC1=CC=CC2=CC=CC=C21)\N)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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